4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

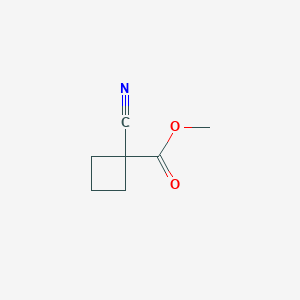

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C21H23ClN2O4 and its molecular weight is 402.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Main-Chain NLO Oligomers

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride plays a crucial role in the synthesis of nonlinear optical (NLO) oligomers containing azobenzene chromophores. This process involves the protection of amino groups with Fmoc and selective deprotection, leading to the formation of mono-protected monomers and dimers, which are essential components in the creation of NLO oligomers (Huang et al., 2000).

Peptide Synthesis via FMOC Amino Acid Chloride Coupling

Rapid continuous solution synthesis of peptides involves the use of crystalline FMOC amino acid chlorides, where this compound is used for deblocking. This method, applied to the synthesis of tachykinin peptides, enhances the purity and yield of the synthesized peptides (Beyermann et al., 1990).

Large-Scale Synthesis of FMOC-Protected Non-Proteogenic Amino Acids

The compound is integral in large-scale synthesis processes for protecting various amino acids with FMOC, demonstrating high efficiency and yield. This application is crucial for creating combinatorial libraries in biochemical research (Dener et al., 2001).

Fabrication of Functional Materials

FMOC-modified amino acids and peptides, including those derived from this compound, have potential applications in the development of functional materials. Their self-assembly features are exploited in various fields, including drug delivery, catalysis, and therapeutic applications (Tao et al., 2016).

Deprotection in Fmoc Solid Phase Peptide Synthesis

The compound is also utilized in the deprotection step of Fmoc solid phase peptide synthesis. It is crucial for ensuring high-quality peptide products, where its efficiency and toxicity are compared with other reagents (Luna et al., 2016).

Mécanisme D'action

Target of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in peptide synthesis . It protects the amino group during the synthesis process, preventing unwanted side reactions .

Mode of Action

The Fmoc group acts as a protective group for the amino group of the amino acid during peptide synthesis . It is stable under moderately basic conditions, allowing for selective deprotection and coupling reactions .

Biochemical Pathways

Instead, it plays a crucial role in the chemical synthesis of peptides, including the formation of peptide bonds . The Fmoc-protected amino acids can self-assemble into functional materials due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Result of Action

The primary result of the action of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is the successful synthesis of peptides. The Fmoc group allows for the selective formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound is highly dependent on the chemical environment. For instance, the Fmoc group is stable under moderately basic conditions, but can be removed under mildly acidic conditions . Additionally, the reaction efficiency can be influenced by the solvent used .

Safety and Hazards

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c24-19(25)21(9-11-22-12-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,22H,9-13H2,(H,23,26)(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBFKLWITSYZJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647087 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-09-5 |

Source

|

| Record name | 4-Piperidinecarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)